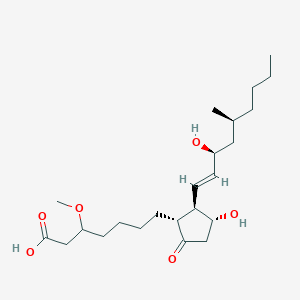

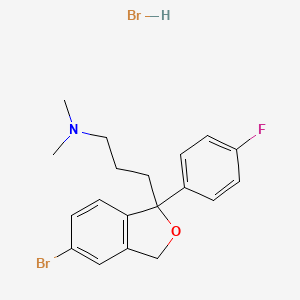

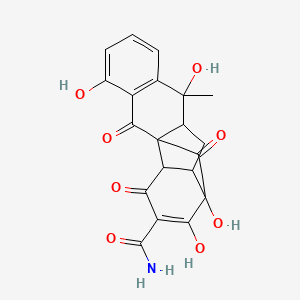

1-(4'-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane hydrobromide

Vue d'ensemble

Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Applications De Recherche Scientifique

Synthesis and Chemical Behavior

- The study by Leroux, Mangano, and Schlosser (2005) discusses the behavior of atropisomers related to 1-(4'-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane hydrobromide. They examined compounds like 1-Fluoro-2-(triethylsilyl)naphthalene and observed their inertness toward base attack, which is significant in understanding the chemical behavior of similar fluorinated compounds (Leroux, Mangano, & Schlosser, 2005).

Photodegradation Studies

- Kwon and Armbrust (2005) researched the degradation of citalopram, which contains a similar structure to the compound , under simulated sunlight. Their findings on the stability and degradation pathways of such compounds are crucial for understanding the environmental impact and behavior of related substances (Kwon & Armbrust, 2005).

Polymer Synthesis

- Ito et al. (2002) explored the synthesis and characterization of fluoropolymers, which may provide insights into the potential use of fluorinated compounds like this compound in polymer chemistry. Their work contributes to understanding the solubility and thermal stability of such polymers (Ito et al., 2002).

Photosensitization and Therapy Applications

- Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine compounds with potential applications in photodynamic therapy. The study's focus on singlet oxygen quantum yield and photophysical properties could be relevant for compounds like this compound in medical applications (Pişkin, Canpolat, & Öztürk, 2020).

Electrochemical and Spectroscopic Studies

- Alemdar, Özkaya, and Bulut (2009) conducted a study on partly halogenated coumarin phthalonitrile and corresponding metal-free and metal phthalocyanines. Their work on the electrochemistry and spectroscopy of these compounds might provide insights into similar studies for this compound (Alemdar, Özkaya, & Bulut, 2009).

Mécanisme D'action

Mode of action

The mechanism of action of Citalopram Hydrobromide as an antidepressant is presumed to be linked to potentiation of serotonergic activity in the central nervous system (CNS) resulting .

Biochemical pathways

Citalopram Hydrobromide enhances serotonergic transmission through the inhibition of serotonin reuptake .

Pharmacokinetics

The single- and multiple-dose pharmacokinetics of Citalopram Hydrobromide are linear and dose-proportional in a dose range of 10 to 40 mg/day. Biotransformation of Citalopram Hydrobromide is mainly hepatic, with a mean terminal half-life of about 35 hours .

Result of action

Citalopram Hydrobromide is indicated for the treatment of depression. The efficacy of Citalopram Hydrobromide in the treatment of depression was established in 4-6 week, controlled trials of outpatients .

Analyse Biochimique

Biochemical Properties

5-Bromodescyano Citalopram Hydrobromide: plays a crucial role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with serotonin transporters, thereby affecting serotonin reuptake mechanisms . These interactions are essential for understanding the compound’s role in modulating neurotransmitter levels and its potential therapeutic applications.

Cellular Effects

The effects of 1-(4’-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane hydrobromide on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the serotonin signaling pathway, leading to changes in neurotransmitter levels and subsequent alterations in cellular responses . Additionally, its impact on gene expression can result in varied cellular outcomes, including changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 2WWG2B0Y1M exerts its effects through specific binding interactions with biomolecules. It binds to serotonin transporters, inhibiting their function and thereby increasing serotonin levels in the synaptic cleft . This inhibition is crucial for its role as a potential therapeutic agent in treating conditions related to serotonin imbalance, such as depression and anxiety. Furthermore, the compound’s ability to modulate gene expression through these interactions highlights its significance in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromodescyano Citalopram Hydrobromide can vary over time. Studies have shown that the compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Over extended periods, the compound may undergo degradation, leading to changes in its efficacy and potency. These temporal effects are essential considerations for researchers studying its long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of 1-(4’-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane hydrobromide in animal models are dose-dependent. At lower doses, the compound has been observed to modulate serotonin levels effectively, leading to therapeutic outcomes . At higher doses, it may exhibit toxic or adverse effects, including potential neurotoxicity and alterations in normal cellular function. Understanding these dosage effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

2WWG2B0Y1M: is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound’s metabolism can affect its bioavailability and efficacy, making it essential to study these pathways to optimize its use in research and therapeutic applications . Additionally, its impact on metabolic flux and metabolite levels can provide insights into its broader biochemical effects.

Transport and Distribution

The transport and distribution of 5-Bromodescyano Citalopram Hydrobromide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, influencing its overall activity and function. Understanding these transport mechanisms is vital for elucidating the compound’s pharmacokinetics and optimizing its use in various applications.

Subcellular Localization

The subcellular localization of 1-(4’-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane hydrobromide is a key factor in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Propriétés

IUPAC Name |

3-[5-bromo-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrFNO.BrH/c1-22(2)11-3-10-19(15-4-7-17(21)8-5-15)18-9-6-16(20)12-14(18)13-23-19;/h4-9,12H,3,10-11,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLFJKIEXDRHDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)Br)C3=CC=C(C=C3)F.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Br2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479065-02-6 | |

| Record name | 1-(4'-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479065026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4'-FLUOROPHENYL)-1-(3-DIMETHYLAMINOPROPYL)-5-BROMOPHTHALANE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WWG2B0Y1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569754.png)

![Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B569764.png)